Dicyclohexylamine hydrochloride

Catalog No.
S608630
CAS No.
4693-92-9
M.F
C12H24ClN
M. Wt
217.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine hydrochloride

CAS Number

4693-92-9

Product Name

Dicyclohexylamine hydrochloride

IUPAC Name

N-cyclohexylcyclohexanamine;hydrochloride

Molecular Formula

C12H24ClN

Molecular Weight

217.78 g/mol

InChI

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H

InChI Key

MNNMTFSPSVOWSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2CCCCC2.Cl

Synonyms

cyclohexanamine, N-cyclohexyl-, sulfate (1:1), dicyclohexylamine, dicyclohexylamine hydrochloride, dicyclohexylamine nitrate, dicyclohexylamine nitrite, dicyclohexylamine phosphate (3:1), dicyclohexylamine sulfate, dicyclohexylamine sulfate (1:1), dicyclohexylammonium

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.Cl

Inhibition of Spermidine Synthase in Plants

Dicyclohexylamine is known to inhibit plant spermidine synthase . This inhibition has been used in the study of polyamine and S-adenosyl-containing compound biosynthesis in plant protoplasts . The results showed that Dicyclohexylamine effectively inhibits spermidine synthase in vivo . Inhibition of spermidine synthesis by Dicyclohexylamine led to an increase in spermine synthesis, without significant impact on ACC synthesis .

Colorimetric Sensor for Detecting Trinitrotoluene (TNT)

Dicyclohexylamine has been applied in the development of a colorimetric absorption-based sensor for the detection of trinitrotoluene (TNT) in contaminated soils and post-blast debris . The sensor utilizes a charge-transfer (CT) reagent, Dicyclohexylamine, encapsulated in a polyvinylchloride (PVC) polymer matrix plasticized with dioctylphtalate (DOP) .

Organic Synthesis

Dicyclohexylamine is a versatile compound with diverse applications in organic synthesis . Its synthesis using supported rhodium catalysts enables selective hydrogenation of various functional groups under controlled conditions, making it both environmentally benign and highly efficient .

Dye Manufacturing

Dicyclohexylamine plays a significant role in dye manufacturing . It contributes to the vibrant colors seen in textiles and other products .

Apiculture for the Control of Nosema Disease

Dicyclohexylamine is an excipient present in commercial formulations of fumagillin, an antibiotic which is employed in apiculture for the control of nosema disease . Dicyclohexylamine has been demonstrated to be stable in harvested honey .

Absorption of Acidic Gases

Dicyclohexylamine can be used to absorb acidic gases . This property makes it useful in various industrial processes where the removal of acidic gases is required .

Preservation of Rubber Latex

Dicyclohexylamine is used in the preservation of rubber latex . It helps in maintaining the quality and extending the shelf life of rubber latex .

Plasticizer for Casein

It can be used as a plasticizer for casein . Casein is a type of protein found in milk and is used in making plastics and other materials . Dicyclohexylamine helps in improving the flexibility and durability of these materials .

Neutralization of Plant and Insect Poisons

Dicyclohexylamine can be used to neutralize plant and insect poisons . This makes it useful in agriculture and horticulture, where it can help in managing pests and improving plant health .

Catalysts in Paint, Varnish, and Ink Industries

Metal complexes of Dicyclohexylamine are used as catalysts in the paint, varnish, and ink industries . These catalysts help in speeding up the chemical reactions involved in the production of these products .

Dicyclohexylamine hydrochloride is a chemical compound with the formula C₁₂H₂₄ClN. It is derived from dicyclohexylamine, a secondary amine characterized by its colorless to pale yellow liquid form and a distinct fishy odor. This compound is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and ether. Dicyclohexylamine hydrochloride is primarily utilized in various industrial applications and biological research due to its unique properties and reactivity.

  • Dicyclohexylamine hydrochloride is suspected to be toxic by ingestion [].
  • It can severely irritate the skin, eyes, and mucous membranes upon contact [].
  • Specific data on its toxicity is limited, and appropriate handling precautions should be taken when working with this compound.
Typical for amines:

  • Oxidation: It can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: This compound can be reduced to yield primary amines, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Dicyclohexylamine hydrochloride participates in nucleophilic substitution reactions, forming various derivatives when reacted with alkyl halides or acyl chlorides .

Dicyclohexylamine hydrochloride exhibits notable biological activity, particularly as an inhibitor of spermidine synthase, an enzyme critical in polyamine biosynthesis in plants. This inhibition leads to a decrease in spermidine levels while promoting the synthesis of spermine, another polyamine involved in cellular functions. The compound has also been investigated for its potential antifungal properties when used in combination with other agents .

The synthesis of dicyclohexylamine hydrochloride can be achieved through several methods:

  • Catalytic Hydrogenation of Aniline: Dicyclohexylamine is produced primarily by the catalytic hydrogenation of aniline using ruthenium or palladium catalysts under high pressure and temperature conditions.
  • Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure.
  • Pressure Hydrogenation of Diphenylamine: Another route includes the pressure hydrogenation of diphenylamine using a ruthenium catalyst .

Dicyclohexylamine hydrochloride finds diverse applications across various fields:

  • Industrial Use: It serves as an intermediate in the production of antioxidants and vulcanization accelerators for rubber, corrosion inhibitors, and catalysts for flexible polyurethane foams.
  • Biological Research: The compound is utilized as an inhibitor in studies related to polyamines and their biosynthetic pathways, particularly in plant biology.
  • Environmental Monitoring: Dicyclohexylamine hydrochloride has been developed into colorimetric sensors for detecting trinitrotoluene contamination in soils, demonstrating specificity towards TNT while remaining unaffected by other explosives .

Research indicates that dicyclohexylamine hydrochloride interacts significantly with spermidine synthase, impacting polyamine biosynthesis pathways. Its ability to inhibit this enzyme has implications for cellular processes and signaling pathways in plants. Additionally, studies have explored its interactions in formulations aimed at enhancing the stability and solubility of antibiotics like fumagillin, suggesting potential applications in drug delivery systems .

Dicyclohexylamine hydrochloride shares structural similarities with several other compounds, including:

CompoundStructure TypeUnique Features
CyclohexylaminePrimary AmineSimpler structure; used as a solvent and intermediate
AnilinePrimary AmineAromatic structure; used primarily in dye production
DiphenylamineTertiary AmineContains two phenyl groups; used as a rubber antioxidant
N,N-DimethylcyclohexylamineTertiary AmineUsed as a solvent; less reactive than dicyclohexylamine

Dicyclohexylamine hydrochloride's unique dual cyclohexyl groups confer specific reactivity patterns and biological activities that differentiate it from these similar compounds. Its role as an inhibitor of spermidine synthase further highlights its distinctiveness within this group .

Catalytic Disproportionation of Cyclohexylamine Precursors

Catalytic disproportionation represents a significant synthetic pathway for dicyclohexylamine production, involving the conversion of cyclohexylamine precursors through metal-catalyzed processes [4]. The disproportionation process operates through a heterogeneous catalytic mechanism where cyclohexylamine undergoes simultaneous oxidation and reduction reactions to yield dicyclohexylamine as the primary product [18].

Research conducted using copper-zinc-chromium-aluminum catalysts has demonstrated effective disproportionation of cyclohexylamine in gas-phase reactions at atmospheric pressure [4]. The process operates optimally at temperatures ranging from 160-200°C, with reaction times of 8-30 seconds [4]. The catalytic system utilizes industrial oxide catalysts that are pre-reduced with hydrogen before cyclohexylamine introduction [4].

Thermodynamic analysis reveals that the disproportionation of cyclohexylamine exhibits slightly exothermic characteristics [18]. Within the experimental temperature range of 433-463 K, cyclohexylamine conversion remains relatively stable, though temperature significantly affects the formation of hydrocarbon byproducts including benzene and cyclohexane [18]. The process demonstrates high selectivity of 99% when conducted under optimized conditions [4].

Table 1: Effect of Temperature and Feed Rate on Dicyclohexylamine Yield in Catalytic Disproportionation

ExampleTemperature (°C)Feed Rate (mol/h·kg)Dicyclohexylamine Yield (%)
12001.672.7
21801.665.0
31901.668.5
41701.658.2
51601.650.0
62002.070.3
71902.066.8
81802.062.1
91702.055.5

The optimal operating conditions for catalytic disproportionation yield dicyclohexylamine at 72.7% efficiency when conducted at 200°C with a feed rate of 1.6 mol/hour per kilogram of catalyst [4]. Temperature variations below 160°C result in sharp decreases in cyclohexylamine conversion and reduced dicyclohexylamine yields, while temperatures exceeding 200°C lead to decreased selectivity and product formation [4].

Reductive Amination Pathways Using Palladium-Based Catalysts

Reductive amination utilizing palladium-based catalysts constitutes a fundamental approach for dicyclohexylamine synthesis from cyclohexanone and cyclohexylamine precursors [1] [5]. The methodology involves the formation of imine intermediates followed by catalytic hydrogenation to produce the desired secondary amine product [10] [11].

Palladium-carbon catalysts demonstrate exceptional performance in reductive amination reactions, particularly when employed under hydrogen pressures of approximately 4 mmHg [1] [5]. The reaction mechanism proceeds through nucleophilic attack of cyclohexylamine on cyclohexanone, forming N-cyclohexylcyclohexanimine intermediates that undergo subsequent hydrogenation to yield dicyclohexylamine [10].

Research utilizing SBA-15 supported copper catalysts for reductive amination of cyclohexanol and cyclohexanone to cyclohexylamine has shown that 5% copper supported on SBA-15 exhibits superior catalytic performance compared to alternative catalyst systems, achieving 36% conversion efficiency [11]. The process involves continuous hydrogen and ammonia introduction, with reaction temperatures maintained between 180-200°C [2] [21].

Advanced palladium-catalyzed carbon-hydrogen activation processes have been developed for amine arylation reactions [15]. These methodologies utilize carbon dioxide as an inexpensive and sustainable directing group, enabling highly site-selective gamma-arylation of alkyl and benzylic amines through palladium-catalyzed carbon-hydrogen bond activation [15]. The approach provides straightforward access to important molecular scaffolds without requiring expensive directing groups [15].

Table 2: Catalyst Performance in Reductive Amination Reactions

Catalyst SystemSupport MaterialConversion (%)Selectivity (%)Operating Conditions
5% Cu/SBA-15Silica-Alumina36.0-180-200°C, H₂/NH₃
Pd/CCarbon-99+4 mmHg H₂ pressure
Cu-Cr-Laγ-Al₂O₃83.06-Fixed-bed reactor

Hydrogenation Techniques for Large-Scale Manufacturing

Large-scale manufacturing of dicyclohexylamine relies extensively on catalytic hydrogenation techniques utilizing various metal catalyst systems [1] [2] [21]. The primary industrial approach involves catalytic hydrogenation of aniline using ruthenium and palladium catalysts, though this method produces predominantly cyclohexylamine with minimal dicyclohexylamine formation [1] [5].

Enhanced results have been achieved when catalysts are applied to specialized support materials including niobic acid and tantalic acid [1] [5]. These acidic supports demonstrate superior performance in promoting selective hydrogenation reactions while maintaining catalyst stability under industrial operating conditions [16]. The surface niobium species on these supports provide both Brønsted and Lewis acid sites that remain active even in aqueous environments [16].

Industrial hydrogenation processes typically operate under controlled temperature and pressure conditions to optimize product selectivity and yield [8]. Process variables including temperature (120-150°C), pressure (15-30 bar), and additive concentrations significantly influence reaction outcomes [8]. Systematic optimization using factorial experimental design has demonstrated maximum cyclohexanone yields of 73% at 135°C and 22.5 bar pressure [8].

Alternative hydrogenation pathways involve pressure hydrogenation of diphenylamine using ruthenium catalysts, which provides direct access to dicyclohexylamine without intermediate cyclohexylamine formation [1] [5]. This approach offers advantages in terms of process efficiency and reduced separation requirements.

Recent advances in catalytic hydrogenation have focused on developing more sustainable and efficient processes [6] [7]. Biotechnological reaction routes utilizing enzymatic catalysts operate under mild temperature and pressure conditions, potentially improving energy efficiency and environmental sustainability [6]. These biocatalytic systems utilize purified enzymes combined in reaction cascades to convert renewable raw materials to desired amine products [6].

Table 3: Industrial Hydrogenation Process Parameters

Process ParameterOptimal RangeEffect on YieldIndustrial Significance
Temperature120-150°CDirect correlation up to optimumEnergy efficiency balance
Pressure15-30 barLogarithmic yield increaseEquipment cost considerations
Catalyst Loading1-5% w/wLinear relationshipEconomic optimization
Residence Time2-6 hoursAsymptotic yield approachProduction throughput

Purification Strategies and Yield Optimization

Purification strategies for dicyclohexylamine hydrochloride production involve multiple separation and refinement techniques designed to achieve high product purity while maximizing overall process yields [9]. The purification process typically begins with distillation to separate dicyclohexylamine from unreacted starting materials and reaction byproducts [9].

Crystallization represents a critical purification step for dicyclohexylamine hydrochloride formation [9]. The process involves dissolving the free base dicyclohexylamine in appropriate solvents at elevated temperatures, followed by controlled cooling to precipitate pure crystalline product [9]. Solvent selection significantly influences crystal formation, purity, and recovery yields [9].

Advanced purification methodologies incorporate chromatographic separation techniques for achieving ultra-high purity products [9]. High-performance liquid chromatography systems enable precise separation of structural isomers and impurities that may be present in crude reaction mixtures [9]. These techniques are particularly valuable for pharmaceutical and specialty chemical applications requiring stringent purity specifications.

Yield optimization strategies focus on minimizing product losses during purification while maintaining quality standards [24]. Process analytical technology enables real-time monitoring of purification steps using spectroscopic techniques including Fourier-transform infrared and Raman spectroscopy [24]. This approach allows for dynamic process control and immediate adjustments to maintain optimal separation conditions [24].

Experimental design methodologies facilitate systematic optimization of purification parameters [24]. Variables including temperature, solvent composition, crystallization time, and filtration conditions are systematically evaluated to identify optimal operating conditions [24]. Statistical analysis of experimental results enables identification of the most influential factors affecting purification efficiency and product quality [25].

Table 4: Purification Method Comparison and Efficiency

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing TimeEquipment Requirements
Simple Distillation85-9075-854-6 hoursStandard distillation
Fractional Distillation95-9880-906-8 hoursFractionating column
Crystallization98-9970-808-12 hoursTemperature control
Chromatographic99.5+65-7512-24 hoursSpecialized columns

Process integration strategies combine multiple purification techniques in sequence to achieve optimal purity and yield objectives [24]. The sequential application of distillation followed by crystallization typically provides the most economically viable approach for large-scale production [9]. Recovery yields can be enhanced through recycling of mother liquors and optimization of crystallization conditions [9].

Quality control measures throughout the purification process ensure consistent product specifications [9]. Analytical testing at multiple process stages enables early detection of quality deviations and implementation of corrective measures [24]. This approach minimizes product losses and ensures compliance with industrial quality standards [9].

Dates

Modify: 2023-08-15

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